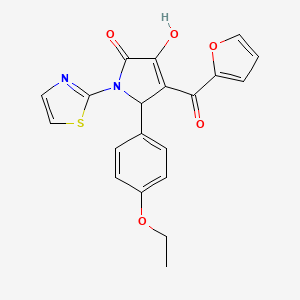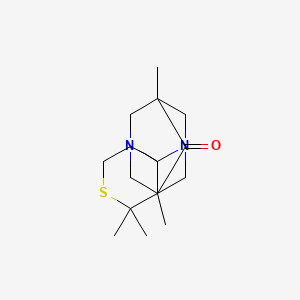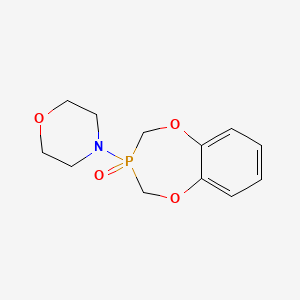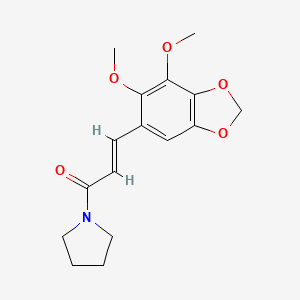![molecular formula C25H30N4O6S2 B11060701 4,4'-[1,4-Diazepane-1,4-diylbis(sulfonyl-4,1-phenylene)]dipyrrolidin-2-one](/img/structure/B11060701.png)
4,4'-[1,4-Diazepane-1,4-diylbis(sulfonyl-4,1-phenylene)]dipyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{4-[(4-{[4-(5-OXOTETRAHYDRO-1H-PYRROL-3-YL)PHENYL]SULFONYL}-1,4-DIAZEPAN-1-YL)SULFONYL]PHENYL}-2-PYRROLIDINONE is a complex organic compound with a unique structure that includes multiple functional groups such as sulfonyl, diazepane, and pyrrolidinone. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(4-{[4-(5-OXOTETRAHYDRO-1H-PYRROL-3-YL)PHENYL]SULFONYL}-1,4-DIAZEPAN-1-YL)SULFONYL]PHENYL}-2-PYRROLIDINONE typically involves multi-step organic synthesis. The process begins with the preparation of the core pyrrolidinone structure, followed by the introduction of the sulfonyl and diazepane groups through a series of reactions including nucleophilic substitution, sulfonation, and cyclization. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the synthesis. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(4-{[4-(5-OXOTETRAHYDRO-1H-PYRROL-3-YL)PHENYL]SULFONYL}-1,4-DIAZEPAN-1-YL)SULFONYL]PHENYL}-2-PYRROLIDINONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
4-{4-[(4-{[4-(5-OXOTETRAHYDRO-1H-PYRROL-3-YL)PHENYL]SULFONYL}-1,4-DIAZEPAN-1-YL)SULFONYL]PHENYL}-2-PYRROLIDINONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly in targeting specific diseases or conditions.
Industry: The compound’s reactivity and stability make it valuable in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{4-[(4-{[4-(5-OXOTETRAHYDRO-1H-PYRROL-3-YL)PHENYL]SULFONYL}-1,4-DIAZEPAN-1-YL)SULFONYL]PHENYL}-2-PYRROLIDINONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering a cascade of biochemical events. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
- **4-{4-[(4-{[4-(5-OXOTETRAHYDRO-1H-PYRROL-3-YL)PHENYL]SULFONYL}-1,4-DIAZEPAN-1-YL)SULFONYL]PHENYL}-2-PYRROLIDINONE
- **4-{4-[(4-{[4-(5-OXOTETRAHYDRO-1H-PYRROL-3-YL)PHENYL]SULFONYL}-1,4-DIAZEPAN-1-YL)SULFONYL]PHENYL}-2-PYRROLIDINONE
Uniqueness
The uniqueness of 4-{4-[(4-{[4-(5-OXOTETRAHYDRO-1H-PYRROL-3-YL)PHENYL]SULFONYL}-1,4-DIAZEPAN-1-YL)SULFONYL]PHENYL}-2-PYRROLIDINONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity, stability, or specificity in its interactions with molecular targets.
Properties
Molecular Formula |
C25H30N4O6S2 |
|---|---|
Molecular Weight |
546.7 g/mol |
IUPAC Name |
4-[4-[[4-[4-(5-oxopyrrolidin-3-yl)phenyl]sulfonyl-1,4-diazepan-1-yl]sulfonyl]phenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C25H30N4O6S2/c30-24-14-20(16-26-24)18-2-6-22(7-3-18)36(32,33)28-10-1-11-29(13-12-28)37(34,35)23-8-4-19(5-9-23)21-15-25(31)27-17-21/h2-9,20-21H,1,10-17H2,(H,26,30)(H,27,31) |
InChI Key |
IYHIBZZZQYNQNT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3CC(=O)NC3)S(=O)(=O)C4=CC=C(C=C4)C5CC(=O)NC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-cycloheptyl-4-(4-fluorophenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11060623.png)

![7-(3-hydroxy-4-methoxyphenyl)-1-[4-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11060648.png)
![1-[4-(Hexyloxy)phenyl]-3-{4-[2-(4-methylpiperidin-1-yl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11060655.png)
![2,4-Diamino-5-(6,7-dimethoxy-1,3-benzodioxol-5-YL)-8-hydroxy-5H-chromeno[2,3-B]pyridin-3-YL cyanide](/img/structure/B11060667.png)
![6-(4-bromo-1H-pyrazol-3-yl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11060668.png)

![1-(4-Fluorophenyl)-3-[4-(4-fluorophenyl)piperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11060679.png)
![3-(2,5-difluorophenyl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11060684.png)
![3,3'-Benzene-1,2-diylbis[2-(4-tert-butylphenyl)-1,3-thiazolidin-4-one]](/img/structure/B11060697.png)

![3'-(3-Chloro-4-fluorophenyl)-1-methyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B11060703.png)

![4-[2,3-dimethyl-5-oxo-4-(propan-2-yl)-2,5-dihydro-1H-pyrazol-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzenesulfonamide](/img/structure/B11060708.png)
